

CETP Inhibitors: A Comparative Overview

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Compound Focus: Anacetrapib

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The table below summarizes the key characteristics and lipid-modifying effects of major CETP inhibitors that have progressed to advanced clinical development.

CETP Inhibitor	Lipid-Modifying Effects	Clinical Outcomes	Key Characteristics / Status
Torcetrapib	HDL-C: +70%; LDL-C: -20% [1]	Increased mortality and CV events [1]	First agent in class; terminated due to off-target toxicity (increased blood pressure) [1].
Dalcetrapib	HDL-C: +30%; LDL-C: 0% [1]	Clinical futility (no effect on CV events) [1]	Less potent CETP inhibitor; development halted for futility. A pharmacogenomic approach is being investigated [1].
Evacetrapib	HDL-C: >+125%; LDL-C: -25% to -30% [1]	Clinical futility (no effect on CV events) [1]	Potent inhibitor; large outcomes trial terminated early due to lack of clinical benefit despite favorable lipid changes [1].
Anacetrapib	HDL-C: +130% to +138%; LDL-C: -35% to -40%; Lp(a): -25% to -36% [1] [2]	9% reduction in major coronary events during in-trial period; 12% reduction over 6.3 years of follow-up [3]	Potent inhibitor with demonstrated CV benefit in the REVEAL outcomes trial. Lipophilic, accumulates in adipose tissue [1] [3].

CETP Inhibitor	Lipid-Modifying Effects	Clinical Outcomes	Key Characteristics / Status
TA-8995	HDL-C: >+76%; LDL-C: >-27% [1]	Unknown [1]	Lipid effects reported, but clinical outcomes data is not available from the provided sources.
Obicetrapib	LDL-C: -60.7% to -69.0% (with statins); HDL-C: +139.0% to +158.9% (with statins) [4]	Not fully established in provided sources	According to a recent network meta-analysis, shows significant lipid-modifying effects, particularly in combination with statins [4].

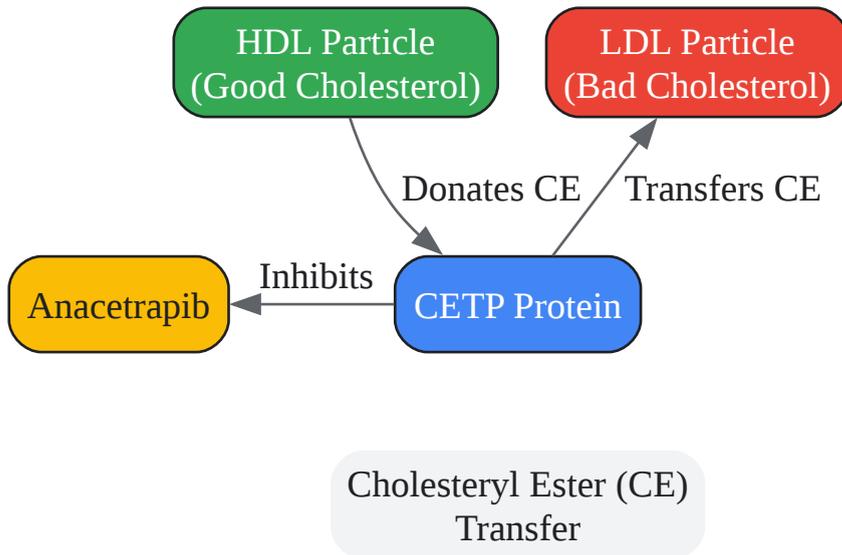
Experimental Data and Trial Design

The definitive data on **Anacetrapib**'s efficacy and safety come from the large, multi-center **REVEAL (Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification) outcomes trial** [5] [6].

- **Trial Design:** REVEAL was a randomized, double-blind, placebo-controlled trial involving 30,449 adults with pre-existing atherosclerotic vascular disease [3] [6]. All participants were first stabilized on an open-label atorvastatin regimen to lower LDL-C, and were then randomized to receive either **Anacetrapib** 100 mg daily or a matching placebo, in addition to the statin therapy [6].
- **Primary Endpoint:** The main goal was to compare the incidence of **major coronary events**, defined as the composite of coronary death, myocardial infarction, or coronary revascularization [3] [6].
- **Follow-up:** The initial in-trial treatment period had a median follow-up of 4.1 years. This was followed by a post-trial follow-up period of another 2.2 years (median), allowing for the assessment of long-term efficacy and safety [3].
- **Results:** The trial demonstrated that adding **Anacetrapib** to intensive statin therapy significantly reduced the risk of major coronary events. The benefit increased with longer follow-up, showing a 9% relative risk reduction during the active treatment period and a 12% reduction over the entire 6.3-year follow-up period, with no emergence of adverse effects on non-vascular mortality or morbidity [3].

Molecular Mechanism of Action

Anacetrapib inhibits the Cholesteryl Ester Transfer Protein (CETP), a plasma protein that facilitates the exchange of cholesteryl esters from HDL (high-density lipoprotein) to atherogenic, apoB-containing lipoproteins like LDL (low-density lipoprotein) and VLDL (very low-density lipoprotein) [1] [7]. The following diagram illustrates this mechanism and the drug's inhibitory action.



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This inhibition results in two beneficial lipid changes:

- **Increased HDL-C:** By preventing the removal of cholesteryl esters from HDL particles [1].
- **Reduced LDL-C:** By inhibiting the transfer of cholesteryl esters to LDL and other apoB-containing lipoproteins. Furthermore, **Anacetrapib** was found to increase the fractional catabolic rate of apoB and reduce the production of lipoprotein(a), contributing to its LDL-lowering effect [1] [8].

Foundation for Cost-Effectiveness Analysis

Although a direct cost-effectiveness analysis was not located, the clinical data from the REVEAL trial provides the essential "effectiveness" component for such an evaluation. Key points that would strongly influence a cost-effectiveness model include:

- **Sustained Efficacy:** The reduction in major coronary events (12% over 6.3 years) and the finding that benefits continued to accrue even after treatment stopped provide a strong clinical value proposition [3].

- **Favorable Safety Profile:** Unlike torcetrapib, **Anacetrapib** was not associated with off-target toxicities like increased blood pressure or adverse effects on mortality and morbidity in long-term follow-up [1] [3].
- **Consideration for R&D:** The high cost and lengthy duration of Cardiovascular Outcomes Trials (CVOTs), like the REVEAL study required for **Anacetrapib**, are major factors in the drug development economy and ultimately in drug pricing [9].

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